molecular formula C17H19ClN2O4 B4099915 5-acetyl-4-[2-(allyloxy)-5-chloro-3-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

5-acetyl-4-[2-(allyloxy)-5-chloro-3-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

Cat. No.: B4099915
M. Wt: 350.8 g/mol
InChI Key: LMLLECZVAKTFIB-UHFFFAOYSA-N
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Description

5-acetyl-4-[2-(allyloxy)-5-chloro-3-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a synthetic organic compound. It features a complex structure characterized by multiple functional groups, including acetyl, allyloxy, chloro, methoxy, and pyrimidinone moieties. Its unique composition lends itself to diverse applications, particularly in the fields of medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process:

  • Starting Materials: : The reaction begins with the selection of appropriate starting materials, such as 5-chloro-3-methoxyphenol and allyl bromide.

  • Formation of Intermediate: : An etherification reaction is performed to introduce the allyloxy group to the phenolic compound, forming 2-(allyloxy)-5-chloro-3-methoxyphenol.

  • Pyrimidinone Ring Formation: : This intermediate undergoes a cyclization reaction with suitable reagents like acetylacetone and methylamine to form the pyrimidinone ring.

  • Final Steps: : Further functionalization steps, including acetylation, are carried out to yield the target compound.

Industrial Production Methods

On an industrial scale, the production process is optimized for efficiency and cost-effectiveness:

  • Batch vs. Continuous Production: : Depending on demand, the compound can be synthesized in batch reactors or continuous flow systems.

  • Catalysts and Solvents: : Catalysts such as Lewis acids and solvents like methanol or ethanol are utilized to enhance reaction rates and yields.

  • Purification: : Techniques such as crystallization, distillation, and chromatography are employed to purify the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the allyloxy and methoxy groups.

  • Reduction: : Reduction reactions are feasible, targeting the carbonyl groups present in the structure.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially involving the chloro and methoxy groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, Grignard reagents.

Major Products

  • Oxidation: : Formation of carboxylic acids or aldehydes.

  • Reduction: : Production of alcohols or amines.

  • Substitution: : Introduction of new functional groups, such as alkyl or aryl substituents.

Scientific Research Applications

  • Chemistry: : As a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its effects on enzyme activity and protein interactions.

  • Medicine: : Potential therapeutic agent due to its biological activity, including anti-inflammatory and anti-cancer properties.

  • Industry: : Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound may act as an inhibitor of specific enzymes, modulating their activity and affecting metabolic pathways.

  • Signal Transduction: : It can interfere with cellular signaling pathways, altering cellular responses and functions.

  • Receptor Binding: : Potential interactions with cell surface receptors, influencing cellular communication and response mechanisms.

Comparison with Similar Compounds

Similar Compounds and Uniqueness

  • Similar Compounds: : 4-allyloxy-5-chloro-3-methoxyphenyl derivatives, other pyrimidinone-based structures.

  • Unique Aspects: : The specific combination of functional groups in this compound provides a unique profile of reactivity and biological activity, setting it apart from other similar compounds. This uniqueness can be attributed to the synergistic effects of the acetyl, allyloxy, chloro, methoxy, and pyrimidinone moieties, contributing to its distinctive properties and applications.

Properties

IUPAC Name

5-acetyl-4-(5-chloro-3-methoxy-2-prop-2-enoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4/c1-5-6-24-16-12(7-11(18)8-13(16)23-4)15-14(10(3)21)9(2)19-17(22)20-15/h5,7-8,15H,1,6H2,2-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLLECZVAKTFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C(=CC(=C2)Cl)OC)OCC=C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-acetyl-4-[2-(allyloxy)-5-chloro-3-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
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5-acetyl-4-[2-(allyloxy)-5-chloro-3-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 3
5-acetyl-4-[2-(allyloxy)-5-chloro-3-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 4
5-acetyl-4-[2-(allyloxy)-5-chloro-3-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 5
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5-acetyl-4-[2-(allyloxy)-5-chloro-3-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 6
5-acetyl-4-[2-(allyloxy)-5-chloro-3-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

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